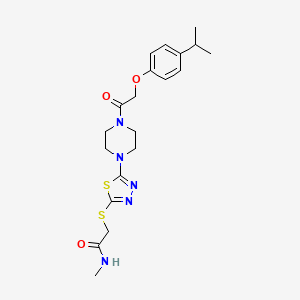

![molecular formula C24H17F2N3O B2369668 8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-63-5](/img/structure/B2369668.png)

8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. It has been found to possess potential therapeutic properties and has been extensively studied for its pharmacological effects.

Applications De Recherche Scientifique

Fluorophores and Photophysical Properties

Quinoline derivatives are known for their efficient fluorophore characteristics, widely utilized in studying biological systems due to their fused aromatic systems containing heteroatoms. These compounds are of interest for their potential as sensitive and selective compounds in biochemical and medical applications (Aleksanyan & Hambardzumyan, 2013). Additionally, the influence of fluorine substitution on photophysical and electrochemical properties has been studied, showing that such modifications can impact fluorescence quantum efficiency and the molecule's basicity, making them suitable for luminescence applications (Szlachcic & Uchacz, 2018).

Anticancer and Antitubercular Activity

There is interest in quinoline derivatives for their antitubercular properties. A study involving hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed significant antitubercular activity, highlighting the therapeutic potential of such compounds (Kantevari et al., 2011). Furthermore, the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor hints at the versatility of this chemical scaffold in targeting different biological pathways (Kasiotis et al., 2006).

Antibacterial Activity

Quinoline derivatives have also been explored for their antibacterial efficacy. A study synthesized and evaluated the antibacterial activity of fluoroquinolone-like 2,4- and 1,3-diones, demonstrating their potential as dual-targeting agents against bacterial infections, including strains resistant to traditional fluoroquinolones (Oppegard et al., 2010). This research underscores the critical role of structural modifications in enhancing the antibacterial properties of quinoline derivatives.

DNA/RNA Binding Properties

The interaction of quinoline derivatives with DNA/RNA is a crucial aspect of their biological activity. Compounds with the quinoline structure have been shown to bind to DNA/RNA, influencing their function and demonstrating the potential of these molecules in therapeutic applications, such as anticancer treatments (Meščić Macan et al., 2019).

Propriétés

IUPAC Name |

8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3O/c1-30-19-4-2-3-15(11-19)13-29-14-21-23(16-5-7-17(25)8-6-16)27-28-24(21)20-12-18(26)9-10-22(20)29/h2-12,14H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEOPGKJMLTDJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5Z)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2369586.png)

![ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate](/img/structure/B2369591.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2369599.png)

![N-[[5-butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2369601.png)

![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369603.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2369605.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2369606.png)